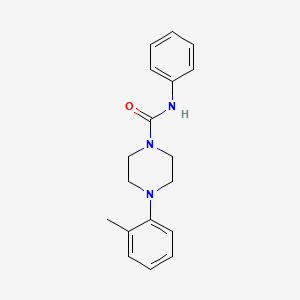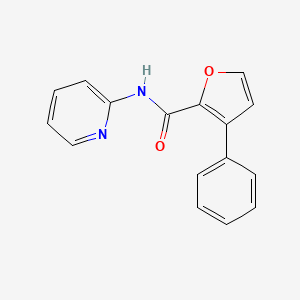![molecular formula C16H20N2O2 B7471093 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain that plays a role in anxiety, sleep, and seizure control. By inhibiting GABA transaminase, CPP-115 can increase the levels of GABA in the brain, leading to potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and other neurological conditions.
Wirkmechanismus
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone increases the levels of GABA in the brain, leading to potential therapeutic effects in the treatment of epilepsy, anxiety disorders, and other neurological conditions.
Biochemical and Physiological Effects:
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has been shown to increase GABA levels in the brain, leading to potential therapeutic effects in the treatment of epilepsy, anxiety disorders, and other neurological conditions. In addition, 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has been shown to modulate the reward pathway in the brain, making it a potential treatment for cocaine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has several advantages for lab experiments, including its potency and selectivity as a GABA transaminase inhibitor. However, its complex synthesis process and limited availability may present challenges for researchers.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone. One area of interest is its potential as a treatment for cocaine addiction, as it has been shown to modulate the reward pathway in the brain. Another area of interest is its potential for the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Additionally, further research is needed to fully understand the mechanisms of action of 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone and its potential therapeutic applications in the treatment of neurological conditions.
Synthesemethoden
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone can be synthesized using a multistep process that involves the reaction of 4-(cyclopropanecarbonyl)piperazine with 4-bromobenzophenone, followed by reduction and subsequent acylation to yield the final product. The synthesis of 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone is a complex and challenging process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to have anxiolytic effects in animal models of anxiety disorders. In addition, 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has been investigated as a potential treatment for cocaine addiction, as it can modulate the reward pathway in the brain.
Eigenschaften
IUPAC Name |
1-[4-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(19)13-4-6-15(7-5-13)17-8-10-18(11-9-17)16(20)14-2-3-14/h4-7,14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGMTDSIRSNNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)
![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)


![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)


![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)